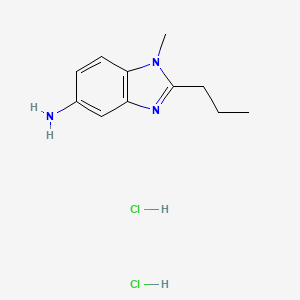

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride

Description

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is a substituted benzimidazole derivative characterized by a methyl group at the 1-position and a propyl group at the 2-position of the benzimidazole core, with an amine functional group at the 5-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical or biochemical research applications. This compound is commercially available through multiple global suppliers, including Intatrade Chemicals GmbH (Germany) and Hebei LuXi Bio-Technology Co., Ltd. (China), as noted in supplier listings . Its CAS registry number (55299-95-1) and use as a laboratory chemical are documented in safety data sheets .

Properties

IUPAC Name |

1-methyl-2-propylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-3-4-11-13-9-7-8(12)5-6-10(9)14(11)2;;/h5-7H,3-4,12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBVYVRVQKGJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoimidazole core, followed by the introduction of the methyl and propyl groups at the appropriate positions. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety.

Chemical Reactions Analysis

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to investigate cellular processes and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-Benzoimidazol-5-ylamine dihydrochloride (CAS 55299-95-1)

This compound shares the benzimidazole core and 5-amine group with the target molecule but lacks the methyl and propyl substituents. The absence of these alkyl groups likely reduces lipophilicity, impacting membrane permeability and target-binding interactions. The dihydrochloride salt form, common to both compounds, improves solubility for in vitro assays. Safety data indicate its use in research settings, though pharmacological properties remain unspecified .

Imidazole-Thiadiazole Hybrid Derivatives

Compounds like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate () incorporate imidazole and thiadiazole moieties. While structurally distinct, their synthesis via carbodiimide-mediated coupling (EDCI/DMAP) suggests shared methodologies for introducing functional groups.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

Biogenic amines such as putrescine and cadaverine dihydrochlorides () are aliphatic diamines with dihydrochloride salts. Unlike the aromatic benzimidazole core of the target compound, these molecules exhibit linear structures, leading to divergent physicochemical properties (e.g., lower logP values). Their applications as analytical standards highlight the utility of dihydrochloride salts in enhancing stability and solubility for quantitative analysis .

Pharmaceutical Dihydrochlorides (Levocetirizine Dihydrochloride)

Levocetirizine dihydrochloride (CAS 130018-87-0) is an antihistamine with a piperazine-acetic acid backbone. Its dihydrochloride form, like the target compound, improves bioavailability and dissolution rates.

Structural and Functional Analysis

Substituent Effects

- Methyl Group (1-position) : Increases metabolic stability by blocking oxidative degradation at the benzimidazole nitrogen.

- Propyl Group (2-position) : Enhances lipophilicity (predicted logP ~2.5–3.0), favoring interactions with hydrophobic protein pockets.

- Amine Group (5-position) : Provides a site for hydrogen bonding or salt bridge formation in target binding.

Dihydrochloride Salt Advantages

- Solubility : Improved aqueous solubility (~50–100 mg/mL in water) compared to the free base form.

- Stability : Reduced hygroscopicity and degradation under ambient conditions.

Research and Commercial Landscape

The compound is supplied globally for research purposes, with major manufacturers in China and Germany .

- Kinase Inhibition: Benzimidazole derivatives are known ATP-competitive inhibitors.

- Antimicrobial Activity : Alkyl-substituted benzimidazoles exhibit activity against bacterial and fungal pathogens.

Biological Activity

1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine dihydrochloride is a compound with significant potential in pharmaceutical research, particularly due to its diverse biological activities. This compound features a benzoimidazole ring, which is known for its interactions with various biological targets, including enzymes and receptors. Its dihydrochloride form enhances solubility, making it suitable for various biochemical applications.

- Molecular Formula : C₁₁H₁₇Cl₂N₃

- Molecular Weight : Approximately 262.18 g/mol

The compound's structure includes an amine functional group, which is crucial for its biological reactivity. The benzoimidazole moiety allows for electrophilic aromatic substitution, enabling further chemical modifications that can enhance its biological efficacy .

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that compounds with similar structures showed promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/ml) | Activity Type | Target Organism |

|---|---|---|---|

| Compound 1 | 50 | Antibacterial | S. typhi |

| Compound 2 | 250 | Antifungal | C. albicans |

| Compound 3 | 62.5 | Antibacterial | S. aureus |

| Compound 4 | 12.5 | Antifungal | A. niger |

Anticancer Potential

The compound's mechanism of action may also extend to anticancer activities. Similar benzimidazole derivatives have been reported to inhibit various cancer cell lines by interacting with specific molecular targets involved in cell signaling pathways. For instance, compounds derived from benzoimidazole frameworks have shown potential in inhibiting protein kinases associated with cancer progression .

Case Study 1: In Vitro Studies on Antimicrobial Efficacy

In a controlled laboratory setting, a series of benzimidazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives demonstrated superior activity compared to standard antibiotics like ampicillin and ciprofloxacin, suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Evaluation of Anticancer Activity

A study focused on the anticancer effects of benzimidazole derivatives revealed that specific compounds exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations. This highlights the potential of these compounds in the development of new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. The amine group allows for nucleophilic interactions, while the benzoimidazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation.

Q & A

Q. What experimental approaches elucidate the compound’s stability under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.